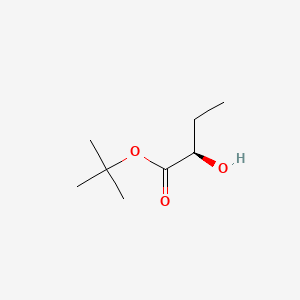

tert-Butyl (R)-2-hydroxybutyrate

説明

Significance in Asymmetric Synthesis and Chiral Pool Methodologies

Asymmetric synthesis refers to chemical reactions that preferentially produce one enantiomer or diastereomer over another. tandfonline.com The ability to control stereochemistry is vital, as different enantiomers of a molecule can have vastly different biological activities. cymitquimica.com Chiral synthons, or building blocks, are fundamental to this process, providing a pre-existing stereocenter that can be incorporated into a larger target molecule, thus avoiding the often difficult and inefficient step of creating chirality from a non-chiral precursor. researchgate.net

Tert-Butyl (R)-2-hydroxybutyrate serves as an exemplary chiral synthon. Its fixed (R)-configuration at the C2 position allows chemists to build molecular complexity with a high degree of stereochemical control. The presence of both a hydroxyl and a tert-butyl ester group provides versatile handles for a variety of chemical transformations. cymitquimica.com

The use of this compound is a prime example of the "chiral pool" approach to synthesis. researchgate.netresearchgate.net The chiral pool consists of readily available, inexpensive, and enantiomerically pure compounds, often derived from natural sources like amino acids or hydroxy acids. researchgate.netsciencenet.cn By starting with a molecule from the chiral pool, such as this compound, chemists can execute syntheses more efficiently. This strategy leverages the chirality created by nature or through efficient large-scale fermentation or biocatalytic processes, making it a sustainable and practical route for obtaining complex chiral molecules. researchgate.netresearchgate.netresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl (2R)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRLOYNUXQZAPJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206996-51-2, 110171-06-7 | |

| Record name | tert-Butyl (R)-2-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (3R)-3-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Research Trajectories and Scope Within Stereoselective Transformations

Early methods for obtaining chiral molecules often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. sciencenet.cn The trajectory of modern research has moved decisively towards stereoselective synthesis, where the desired enantiomer is produced directly. uniovi.es A key area of development has been the use of biocatalysis and chemoenzymatic methods. researchgate.netuniovi.es Enzymes such as ketoreductases (KREDs) are now widely used for the highly stereoselective reduction of prochiral ketones to furnish chiral alcohols with excellent enantiomeric excess. researchgate.netgoogle.com These enzymatic processes offer mild reaction conditions and exceptional selectivity, representing a green and practical alternative to traditional chemical reductants. researchgate.net The synthesis of related chiral hydroxybutyrates has been achieved with high yields and enantiomeric purity using such biocatalytic approaches. researchgate.net

The scope of this compound in stereoselective transformations is broad due to its bifunctional nature. The secondary alcohol can be used to direct subsequent reactions or can be transformed into other functional groups. For instance, it can be oxidized to a ketone or converted into a leaving group for stereospecific substitution reactions. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under specific conditions later in a synthetic sequence. This versatility allows the synthon to be used in a variety of stereoselective reactions, including:

Nucleophilic additions to the ester carbonyl after transformation.

Substitutions at the chiral center with inversion or retention of configuration.

Directed reactions , where the hydroxyl group coordinates to a reagent to influence the stereochemical outcome at another site in the molecule.

These transformations are crucial in building the complex frameworks of biologically active compounds, where the precise three-dimensional arrangement of atoms is essential for function. sci-hub.se The use of such chiral building blocks is a key strategy in the total synthesis of natural products and pharmaceutical agents. researchgate.net

Chemical Synthesis Approaches

Chemical synthesis provides a robust platform for producing chiral α-hydroxy esters through controlled reactions, employing sophisticated catalysts and strategic molecular manipulations to direct the stereochemical outcome.

Asymmetric Catalytic Hydrogenation and Reduction Strategies

A primary chemical route to this compound involves the asymmetric reduction of its prochiral precursor, tert-butyl 2-oxobutanoate (B1229078). This strategy relies on the use of chiral catalysts to stereoselectively deliver a hydride to the ketone, yielding the desired (R)-alcohol.

Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for this transformation. nih.gov Catalysts for these reactions often feature a transition metal center, such as ruthenium (Ru), rhodium (Rh), or iridium (Ir), coordinated to a chiral ligand. researchgate.netbohrium.com For instance, tethered ruthenium(II) complexes have demonstrated high efficiency and enantioselectivity in the hydrogenation of ketonic substrates under neutral conditions. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of β-keto esters using chiral ferrocenyl P,N,N-ligands has yielded the corresponding β-hydroxy esters with excellent enantioselectivities, a strategy applicable to α-keto esters as well. researchgate.net

Another effective method is asymmetric reduction using chiral borane (B79455) reagents. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a well-established method for the asymmetric reduction of ketones to alcohols. figshare.com This approach can provide high enantiomeric excess (ee) for a variety of chiral hydroxy esters. figshare.com Furthermore, specifically designed reducing agents like potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranose)-9-boratabicyclo[3.3.1]nonane have been used for the chiral synthesis of α-hydroxy esters, achieving optical purities approaching 100% ee. acs.org

The choice of catalyst, solvent, and reaction conditions is critical to maximizing both the yield and the enantioselectivity of the final product.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and highly selective pathways. acs.orgutupub.fi This hybrid approach often uses an enzymatic step to establish a key stereocenter with high enantiopurity, which is then elaborated through conventional chemical transformations. nih.govresearchgate.net

A chemoenzymatic route to this compound could begin with a biocatalytic reduction of the prochiral ketone, tert-butyl 2-oxobutanoate, using a ketoreductase (KRED) enzyme. researchgate.net These enzymes, often used as isolated enzymes or within whole microbial cells, can exhibit exceptional enantiospecificity. scielo.brresearchgate.net Once the chiral alcohol is formed, subsequent chemical steps, such as esterification or functional group interconversion, can be performed on the molecule.

Conversely, a chemical reaction might be used first to construct a racemic or prochiral intermediate, which is then subjected to an enzymatic process. For instance, a racemic ester could be synthesized chemically and then resolved using an enzyme in a subsequent step, as detailed in the biocatalysis section below. researchgate.net These hybrid pathways can lead to improved yields, milder reaction conditions, and higher selectivity compared to purely chemical or biological routes. acs.org

Biocatalytic Synthesis Pathways

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. For the synthesis of this compound, enzymatic methods, particularly kinetic resolutions, offer a powerful and environmentally benign alternative to chemical synthesis.

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. The process relies on an enzyme that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers based on the difference in their chemical form (e.g., an alcohol versus an ester).

Lipases are a class of enzymes that catalyze the hydrolysis of esters and are frequently used in organic synthesis due to their stability in organic solvents, broad substrate scope, and high enantioselectivity. mdpi.commdpi.com Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form such as Novozym 435, is one of the most effective and widely used biocatalysts for the kinetic resolution of chiral alcohols and esters. utupub.fid-nb.info

In the context of producing this compound, a racemic mixture of tert-butyl 2-hydroxybutyrate can be resolved using CALB. The enzyme selectively acylates or transesterifies the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol. technion.ac.ilnih.gov The reaction typically involves an acyl donor, such as vinyl acetate, in an organic solvent. mdpi.com

The efficiency of the resolution is determined by the conversion percentage and the enantiomeric excess (ee) of both the product and the remaining substrate. A key parameter is the enantiomeric ratio (E-value), which quantifies the enzyme's selectivity; a high E-value (typically >100) is indicative of an excellent resolution. mdpi.com Studies have shown that the bulky tert-butyl group on the ester can enhance the enantioselectivity of CALB in the resolution of 3-hydroxybutyrate (B1226725) esters. technion.ac.ilnih.gov The enzyme-catalyzed transesterification is reversible, and the choice of acyl donor and solvent can be optimized to achieve high conversion and enantioselectivity. masterorganicchemistry.com

The table below summarizes research findings on the lipase-mediated kinetic resolution of related hydroxy esters, demonstrating the effectiveness of this approach.

Interactive Table: Lipase-Mediated Kinetic Resolution of Hydroxy Esters

| Enzyme | Substrate | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | rac-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate | Transesterification | Achieved >99% ee for both the remaining (S)-alcohol and the (R)-acetate product at 50% conversion. E-value > 200. | mdpi.com |

| Candida antarctica lipase B (CALB) | rac-ethyl-3-hydroxybutyrate | Acetylation (solvent-free) | The bulky t-butyl ester derivative improved enantioselectivity compared to the ethyl ester. | technion.ac.ilnih.gov |

| Candida antarctica lipase B (CALB) | rac-ethyl 3-hydroxybutyrate | Transesterification | Used for the synthesis of (R)-3-hydroxybutyl-(R)-3-hydroxybutyrate, demonstrating selectivity for (R)-enantiomers. | mdpi.com |

| Candida antarctica lipase B (CALB) | rac-1,3-butanediol | Acetylation | Kinetic resolution of the diol was a key step in a chemoenzymatic synthesis. | mdpi.com |

Oxidoreductase-Catalyzed Reactions (e.g., Ketoreductases, Alcohol Dehydrogenases) for Stereoselective Formation of Chiral Centers

The stereoselective reduction of a prochiral ketone, specifically tert-butyl 2-oxobutanoate, is a primary strategy for synthesizing this compound. This transformation is effectively catalyzed by oxidoreductases, a class of enzymes that includes ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). jiangnan.edu.cn These enzymes are valued for their ability to deliver high enantiomeric excess (e.e.), mild reaction conditions, and environmental friendliness. nih.gov

Alcohol dehydrogenases, in particular, have garnered significant attention for their capacity to synthesize chiral alcohol pharmaceutical intermediates with high stereoselectivity. nih.gov While many ADHs produce (S)-alcohols, several bacterial ADHs, notably from the genus Lactobacillus, have been identified that are (R)-specific and accept a wide array of ketones and ketoesters as substrates. nih.govresearchgate.net These enzymes function by transferring a hydride from a nicotinamide (B372718) cofactor, such as NADPH or NADH, to the carbonyl carbon of the substrate. jiangnan.edu.cn The stereochemical outcome is dictated by the precise orientation of the substrate within the enzyme's active site.

Ketoreductases are also widely employed for the asymmetric reduction of ketones. researchgate.net Research has demonstrated the successful kilogram-scale reduction of a related substrate, tert-butyl 2-oxopentanoate, to tert-butyl (R)-2-hydroxypentanoate with an enantiomeric excess of 96.7% using a commercial ADH. acs.org This highlights the industrial viability of using oxidoreductases for the synthesis of chiral 2-hydroxyesters with bulky tert-butyl groups. The enzyme-catalyzed reduction is often coupled with a cofactor regeneration system, such as using glucose dehydrogenase (GDH) to convert NADP+ back to NADPH, making the process economically feasible. acs.org

Table 1: Examples of Oxidoreductase-Catalyzed Reduction of α-Keto Esters

| Enzyme (Source) | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | tert-Butyl 2-oxopentanoate | tert-Butyl (R)-2-hydroxypentanoate | 96.7% | acs.org |

| Ketoreductase (Is2-SDR) | Methyl 2-oxo-2-phenylacetate | (R)-Methyl 2-hydroxy-2-phenylacetate | 82% | mdpi.com |

| Ketoreductase (SCKER) | Ethyl 2-oxohexanoate | Ethyl (R)-2-hydroxyhexanoate | 97% | tandfonline.com |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Variety of β-keto esters | Corresponding (S)-alcohols | High | nih.gov |

Whole-Cell Biotransformations for Enantiopure Compound Production

Recombinant microorganisms, typically Escherichia coli, have been engineered for the production of (R)-2-hydroxybutyrate. researchgate.net In a common strategy, cells are engineered to overexpress a ketoreductase or an alcohol dehydrogenase with high selectivity for the reduction of 2-ketobutyric acid (2-KBA) to (R)-2-hydroxybutyric acid ((R)-2-HB). researchgate.netresearchgate.net To drive the reaction and ensure a continuous supply of the required NADPH cofactor, a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), is often co-expressed. researchgate.netscispace.com FDH, for instance, oxidizes formate to carbon dioxide while reducing NAD+ to NADH, which can then be used by the reductase. researchgate.net

This two-step, one-pot bioconversion within the microbial cell can achieve high titers and yields. For example, studies on the production of 2-hydroxybutyric acid from threonine have successfully employed recombinant E. coli overexpressing both a threonine dehydratase (to convert threonine to 2-KBA) and a keto-reductase, achieving high optical purity. researchgate.net While these studies focus on the acid form, the fundamental enzymatic step produces the (R)-2-hydroxy moiety, which is the core chiral structure of this compound. The subsequent esterification to form the tert-butyl ester is a standard chemical transformation. This whole-cell approach has been successfully applied to the synthesis of related compounds like ethyl (R)-4-chloro-3-hydroxybutyrate, where co-expression of a carbonyl reductase and glucose dehydrogenase in E. coli enabled the complete conversion of 1200 mmol of substrate with an enantiomeric excess of 99.9%. scispace.com

Table 2: Whole-Cell Biotransformation for Chiral Hydroxy Acid Production

| Microorganism | Key Overexpressed Enzymes | Precursor/Substrate | Chiral Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Recombinant E. coli | Threonine dehydratase, Keto-reductase, Formate dehydrogenase | L-Threonine | (R)-2-Hydroxybutyric acid | High titer (1015 mM) and yield (0.70 mol/mol) achieved. | researchgate.net |

| Recombinant E. coli | Carbonyl Reductase (BgADH3), Glucose Dehydrogenase (GDH) | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutyrate | Complete conversion of 1200 mmol substrate with 99.9% e.e. | scispace.com |

| Kluyveromyces marxianus | Endogenous reductases | Various β-ketoesters | (R)- or (S)-β-hydroxyesters | Four products obtained with >99% e.e. | scielo.br |

Influence of Substrate Structural Features on Biocatalyst Enantioselectivity (e.g., tert-Butyl Group Effects)

The enantioselectivity of a biocatalyst is not solely an intrinsic property of the enzyme but is also significantly influenced by the structural features of the substrate. researchgate.net In the enzymatic reduction of 2-oxobutanoate esters, the nature of the ester group plays a crucial role in determining the stereochemical outcome. The steric bulk of the substituent can dramatically affect how the substrate binds within the constrained active site of the enzyme. bohrium.com

Notably, research has shown that large, bulky ester groups can enhance enantioselectivity. rsc.org One study on the enzymatic resolution of ethyl-3-hydroxybutyrate (HEB) derivatives found that while extending a linear alkyl chain (e.g., from ethyl to octyl) decreased the enantiomeric excess, the use of a bulky tert-butyl group improved the enantioselectivity of the enzyme. researchgate.net This phenomenon is attributed to the steric hindrance imposed by the tert-butyl group, which can restrict the possible conformations of the substrate within the enzyme's active site. This forces a more specific and rigid orientation that favors the reduction of one prochiral face of the carbonyl group over the other, leading to a higher enantiomeric excess of the desired (R)-isomer.

The active sites of many alcohol dehydrogenases are described as having two distinct hydrophobic pockets—one small and flexible, and one larger, more open area—which accommodate the small and large substituents of the ketone substrate, respectively. rsc.org The rigid and voluminous nature of the tert-butyl group ensures it occupies the larger pocket, promoting a well-defined alignment for stereoselective hydride attack. This contrasts with smaller, more flexible groups like ethyl or methyl, which may have more conformational freedom, potentially leading to less selective reduction. Data from related enzymatic hydroxylations shows a clear trend where varying the ester chain length directly impacts both enzyme activity (Total Turnover Number, TTN) and enantioselectivity. caltech.edu

Table 3: Effect of Ester Group Size on P450-Catalyzed Hydroxylation of Phenylacetic Acid Esters

| Enzyme Variant | Ester Group | Total Turnover Number (TTN) | Enantiomeric Excess (% e.e., S-isomer) | Reference |

|---|---|---|---|---|

| 9-10A-F87A | Methyl | 27 | 39% | caltech.edu |

| Ethyl | 115 | 56% | ||

| Propyl | 1640 | 93% | ||

| Butyl | 660 | 89% |

Stereochemical Control and Enantiomeric Purity in the Synthesis of Tert Butyl R 2 Hydroxybutyrate

Strategies for Achieving High Enantiomeric Excess in Reaction Systems

High enantiomeric excess (ee) in the synthesis of tert-Butyl (R)-2-hydroxybutyrate is primarily achieved through enzymatic resolutions and asymmetric synthesis. These methods leverage the stereospecificity of biocatalysts or chiral chemical catalysts to selectively produce or react with one enantiomer over the other.

One of the prominent strategies involves the kinetic resolution of a racemic mixture of tert-butyl 2-hydroxybutyrate. This can be accomplished using lipases, which are enzymes that can selectively acylate or hydrolyze one enantiomer, leaving the other enriched. For instance, in the context of similar β-hydroxyesters, lipases such as Candida antarctica lipase (B570770) B (CALB) have been effectively used. Research has shown that the enantioselectivity of CALB can be influenced by the nature of the ester group. Bulky ester groups, like the tert-butyl group, have been found to enhance the enantioselectivity of the enzyme in the resolution of 3-hydroxybutyrate (B1226725) esters. technion.ac.il This suggests that the steric hindrance of the tert-butyl group in this compound could be advantageous for achieving high enantiomeric purity in enzymatic resolution processes. technion.ac.il

Another powerful approach is the asymmetric reduction of a prochiral ketone precursor, tert-butyl 2-oxobutyrate. This can be achieved using biocatalysts such as whole cells of microorganisms like Saccharomyces cerevisiae. In a study on the synthesis of the closely related (S)-tert-butyl 3-hydroxybutyrate, Saccharomyces cerevisiae B5 was used to asymmetrically reduce tert-butyl acetoacetate. researchgate.net High enantiomeric excess of the product was obtained, and the study highlighted that factors such as substrate concentration, the presence of inhibitors to suppress competing enzymes, temperature, and pH are crucial for optimizing both conversion and enantioselectivity. researchgate.net For example, the addition of chloroform (B151607) as an inhibitor helped in achieving a higher optical purity of the product. researchgate.net

Chemical catalysis also offers robust methods for achieving high enantiomeric excess. Asymmetric hydrogenation of the corresponding keto-ester using chiral metal complexes, such as those based on ruthenium-BINAP systems, is a well-established method for producing chiral β-hydroxy esters with high enantioselectivity. rsc.org The choice of the chiral ligand is paramount in directing the stereochemical outcome of the reduction.

The following table summarizes some strategies and their effectiveness in achieving high enantiomeric excess for related hydroxybutyrates, which are applicable to the synthesis of this compound.

| Strategy | Catalyst/Enzyme | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Enzymatic Resolution | Candida antarctica lipase B (CALB) | Racemic 3-hydroxybutyrate esters | (R)- or (S)- | Improved with bulky esters | technion.ac.il |

| Asymmetric Reduction | Saccharomyces cerevisiae B5 | tert-Butyl acetoacetate | (S)-tert-Butyl 3-hydroxybutyrate | Up to 100% | researchgate.net |

| Asymmetric Hydrogenation | Ruthenium-BINAP complex | β-keto esters | (R)- or (S)-β-hydroxy esters | >92% | rsc.org |

| Non-Enzymatic Kinetic Resolution | Planar-chiral DMAP catalyst | Racemic β-hydroxy esters | (S)-β-hydroxy esters | Up to 99% | nih.gov |

Mechanisms and Mitigation of Racemization Pathways during Synthesis

Racemization, the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), is a significant challenge in the synthesis and handling of chiral molecules like this compound. The presence of an acidic proton at the α-position to the carbonyl group and a hydroxyl group at the β-position makes this compound susceptible to racemization, particularly under non-optimal conditions.

The primary mechanism for racemization in β-hydroxy esters is through keto-enol tautomerism. rsc.org This process can be catalyzed by either acids or bases. In the presence of a base, the α-proton is abstracted to form an enolate intermediate. This enolate is achiral, and its subsequent protonation can occur from either face, leading to the formation of both (R) and (S) enantiomers, thus eroding the enantiomeric purity. Similarly, under acidic conditions, protonation of the carbonyl oxygen can facilitate enolization, which also leads to a loss of stereochemical integrity at the α-carbon.

High temperatures are another factor that can promote racemization. For tert-butyl esters, there is a noted risk of partial racemization at temperatures exceeding 100°C.

Several strategies can be employed to mitigate racemization during the synthesis of this compound:

Temperature Control: Maintaining low temperatures throughout the synthesis and purification steps is crucial. For instance, performing reactions at temperatures as low as -78°C and conducting purification steps like crystallization at low temperatures (e.g., -20°C) can significantly reduce the rate of racemization.

pH Control: Careful control of the pH of the reaction mixture is essential to avoid strongly acidic or basic conditions that can catalyze enolization. The use of buffered solutions in enzymatic reactions or the selection of neutral reaction conditions in chemical synthesis can help maintain stereochemical integrity.

Mild Reaction Conditions: Employing mild reagents and reaction conditions is beneficial. For example, in the esterification of (R)-2-hydroxybutyric acid, using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) allows the reaction to proceed under gentle conditions, minimizing the risk of racemization at the chiral center.

Minimizing Reaction and Handling Times: Prolonged exposure to conditions that can induce racemization, even if mild, can lead to a gradual loss of enantiomeric purity. Therefore, optimizing reaction times and processing the product promptly are important considerations.

The table below outlines the key factors contributing to racemization and the corresponding mitigation strategies.

| Racemization Factor | Mechanism | Mitigation Strategy | Reference |

| Presence of Acid or Base | Keto-enol tautomerism via enolate/enol | Strict pH control, use of buffers, neutral reagents | rsc.org |

| High Temperature | Increased rate of enolization and other degradation pathways | Low-temperature synthesis and purification | |

| Prolonged Reaction/Handling Time | Cumulative effect of mild racemizing conditions | Optimization of reaction times, prompt work-up |

Diastereoselective Approaches in Synthesis of Related Chiral Butanoates

While the primary focus for a molecule with a single stereocenter like this compound is on enantioselectivity, diastereoselective strategies become relevant when considering the synthesis of more complex molecules that are derivatives of chiral butanoates or when a chiral auxiliary is used in the synthesis. Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple stereocenters within a molecule.

In the synthesis of related chiral butanoates, diastereoselective approaches often involve the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed. For example, chiral oxazolidinones have been extensively used as auxiliaries to induce diastereoselective conjugate addition reactions to crotonates, which are precursors to substituted butanoates. By carefully selecting the chiral auxiliary and reaction conditions (such as the Lewis acid, solvent, and nucleophile), it is possible to control the formation of a specific diastereomer.

Another approach is substrate-controlled diastereoselection, where an existing stereocenter in the starting material directs the stereochemical outcome of a new stereocenter being formed. For instance, in the reduction of a chiral α-substituted-β-keto ester, the existing chiral center at the α-position can influence the facial selectivity of the hydride attack on the ketone, leading to the preferential formation of one of two possible diastereomeric β-hydroxy esters.

Dynamic kinetic resolution (DKR) is a powerful strategy that combines racemization of the starting material with a stereoselective reaction. rsc.org In the context of diastereoselective synthesis, if a racemic starting material with one stereocenter is converted to a product with two stereocenters, DKR can be used to convert the entire starting material into a single diastereomer of the product. This is achieved by continuously racemizing the starting material under conditions where one enantiomer reacts much faster than the other to form the desired diastereomer. For example, the DKR of a racemic β-keto ester can be achieved by combining an in-situ racemization catalyst with a stereoselective hydrogenation catalyst to yield a single diastereomer of the corresponding β-hydroxy ester. rsc.org

The following table provides examples of diastereoselective approaches used in the synthesis of chiral molecules related to butanoates.

| Approach | Key Principle | Example Application | Potential Diastereomeric Ratio | Reference |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereoselective bond formation. | Use of chiral oxazolidinones in conjugate additions to crotonates. | Can be very high, often >95:5 | |

| Substrate-Controlled Diastereoselection | An existing stereocenter in the substrate directs the formation of a new stereocenter. | Reduction of α-alkyl-β-keto esters. | Varies depending on substrate and reagents. | researchgate.net |

| Dynamic Kinetic Resolution (DKR) | Combination of in-situ racemization of the starting material with a stereoselective reaction. | Hydrogenation of a racemic β-keto ester to a single diastereomeric β-hydroxy ester. | Can lead to a single diastereomer in high yield and diastereomeric excess. | rsc.org |

Applications of Tert Butyl R 2 Hydroxybutyrate in Complex Organic Molecule Synthesis

Role as a Chiral Building Block for Diverse Organic Structures

The primary utility of tert-butyl (R)-2-hydroxybutyrate in organic synthesis lies in its function as a chiral building block. cymitquimica.com A chiral building block is a molecule with a defined stereocenter that can be incorporated into a larger, more complex molecule, thereby transferring its specific chirality. The (R)-configuration at the C2 position is crucial, as this stereochemistry is often a key determinant of the biological activity in the final target molecule, particularly in pharmaceuticals and agrochemicals. cymitquimica.com

The presence of multiple functional groups—a secondary alcohol, an ethyl group, and a tert-butyl ester—allows for a variety of chemical transformations. tcichemicals.com Each group can be reacted selectively, enabling chemists to construct diverse molecular architectures. For instance, multi-functionalized butyric acid esters are known to be convertible into a range of optically active heterocyclic compounds such as tetrahydrofuranones and pyrrolidinones through sequential chemical modifications. tcichemicals.com The tert-butyl ester group is particularly useful as it can act as a protecting group for the carboxylic acid functionality and can be removed under specific acidic conditions without disturbing other parts of the molecule.

The compound's role is foundational in asymmetric synthesis, where the goal is to create a single enantiomer of a target molecule. cymitquimica.com By starting with a molecule of known configuration like this compound, chemists can avoid the often difficult and costly steps of separating stereoisomers later in a synthetic sequence.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H16O3 | nih.gov |

| Molecular Weight | 160.21 g/mol | nih.gov |

| IUPAC Name | tert-butyl (2R)-2-hydroxybutanoate | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Precursor in the Synthesis of Chiral Alcohols and Carboxylic Acids

This compound serves as a direct precursor for the synthesis of other valuable chiral molecules, including more complex chiral alcohols and carboxylic acids. The existing hydroxyl and ester groups are strategic points for modification.

The hydroxyl group can be protected, allowing for chemical transformations at the ester position. Conversely, the tert-butyl ester can be selectively hydrolyzed to unmask the carboxylic acid. This (R)-2-hydroxybutyric acid can then be used in subsequent reactions, such as amide bond formation, without loss of its critical stereochemical integrity.

Enzymatic processes are frequently employed to produce chiral hydroxy esters, highlighting their importance as intermediates. For example, ketoreductases (KREDs) are widely used for the asymmetric reduction of ketoesters to furnish chiral alcohols with high enantiomeric excess. rsc.orgresearchgate.net Specifically, the biocatalytic reduction of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutyrate is a key step in the synthesis of an atorvastatin (B1662188) intermediate. nih.gov Similarly, tert-butyl (R)-3-hydroxyl-5-hexenoate, a related and crucial intermediate for statin side chains, was synthesized on a pilot-plant scale with a 96.2% yield and greater than 99.9% enantiomeric excess using a ketoreductase. researchgate.net These examples underscore the industrial viability and importance of using chiral hydroxybutyrates as precursors for pharmacologically active molecules. The synthesis of (S)-tert-butyl 3-hydroxybutyrate (B1226725) has also been achieved through the asymmetric reduction of the corresponding ketoacetate using Saccharomyces cerevisiae. researchgate.net

Furthermore, these building blocks are instrumental in synthesizing complex natural products. For example, (S)-(+)-ethyl 3-hydroxybutanoate is a starting material for the asymmetric synthesis of key intermediates for (+)-thienamycin, a potent antibiotic. acs.org The principles of these transformations are directly applicable to this compound for the creation of analogous chiral structures.

| Precursor | Transformation | Product/Intermediate | Significance | Source |

|---|---|---|---|---|

| Ethyl 4-chloroacetoacetate | Ketoreductase-catalyzed reduction | Ethyl (S)-4-chloro-3-hydroxybutyrate | Key intermediate for Atorvastatin | nih.gov |

| tert-Butyl 3-oxo-5-hexenoate | Ketoreductase-catalyzed reduction | tert-Butyl (R)-3-hydroxyl-5-hexenoate | Key intermediate for statin side chains | researchgate.net |

| tert-Butyl acetoacetate | Asymmetric reduction with Saccharomyces cerevisiae | (S)-tert-butyl 3-hydroxybutyrate | Precursor for cryptocarya acetates | researchgate.net |

| (S)-(+)-ethyl 3-hydroxybutanoate | Multi-step synthesis | (1'R,3R,4R)-4-acetoxy-3-[1'-((tert-butyldimethylsilyl)oxy)ethyl]-2-azetidinone | Formal total synthesis of (+)-thienamycin | acs.org |

Utility in Facilitating Stereoselective Carbon-Carbon Bond Formations

A central challenge in organic synthesis is the stereoselective construction of carbon-carbon (C-C) bonds, a process fundamental to building the molecular skeletons of complex organic molecules. escholarship.org Chiral building blocks like this compound are instrumental in this context, as their inherent chirality can be used to direct the stereochemical outcome of C-C bond-forming reactions.

While the molecule itself may not be the direct reactant in a C-C bond formation, it serves as a precursor to the chiral synthons that are. The stereocenter at C2 influences the facial selectivity of reactions involving adjacent functional groups. For example, the ester can be reduced to a chiral aldehyde. This aldehyde can then participate in stereoselective additions, such as aldol (B89426) or Grignard reactions, where the existing chiral center directs the incoming nucleophile to a specific face of the carbonyl group, thus creating a new stereocenter with a predictable configuration. This concept is a cornerstone of substrate-controlled stereoselection.

The Ireland-Claisen rearrangement is a powerful method for stereoselective C-C bond formation, and its utility has been demonstrated in the total synthesis of complex natural products like the xestospongins. escholarship.org The predictable stereochemical outcome of this rearrangement relies on a chiral starting material to set the stereochemistry of the final product. While not a direct example, the use of chiral hydroxy esters in such sophisticated, stereocontrolled sequences illustrates the potential pathway for a versatile building block like this compound.

Enzymatic reactions also offer a powerful route to stereoselective C-C bond formation. For example, aldolases can catalyze the stereoselective addition of pyruvate (B1213749) to an aldehyde, and the combination of an aldolase (B8822740) with a transaminase in a one-pot cascade has been used to synthesize (S)- and (R)-2-amino-4-hydroxybutanoic acid with excellent stereoselectivity (>99% ee). acs.org The ability to synthesize and modify chiral hydroxy acids and their derivatives is therefore critical for accessing the substrates needed for these advanced enzymatic C-C bond-forming strategies.

Applications in Pharmaceutical and Agrochemical Development

Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry is substantial, as single-enantiomer drugs have demonstrated improved efficacy and safety profiles. nih.gov Chiral intermediates like tert-Butyl (R)-2-hydroxybutyrate serve as foundational components in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs). cymitquimica.comnih.gov

Statins, a class of top-selling cholesterol-lowering drugs, are characterized by a specific dihydroxy acid side chain that is crucial for their inhibitory effect on HMG-CoA reductase. researchgate.net The synthesis of this chiral side chain is a key focus in the manufacturing of statins like atorvastatin (B1662188) and rosuvastatin. Various chiral hydroxybutyrates and their derivatives serve as critical precursors for constructing this vital pharmacophore. researchgate.netresearchgate.net

While direct use of this compound is not extensively documented in primary manufacturing routes, structurally related chiral intermediates are fundamental. For instance, tert-butyl (R)-3-hydroxyl-5-hexenoate and t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate are established precursors in the synthesis of the atorvastatin side chain. researchgate.net Another key intermediate is (R)-4-cyano-3-hydroxybutyric acid ethyl ester, which is used in the synthesis of multiple HMG-CoA reductase inhibitors. jchemrev.com The synthesis often involves biocatalytic methods, such as the use of ketoreductase (KRED) enzymes, to achieve the high stereoselectivity required. researchgate.netrsc.org The role of these butanoate esters highlights the importance of this class of chiral building blocks in producing life-saving cholesterol-lowering medications.

Table 1: Examples of Chiral Butyrate Intermediates in Statin Synthesis

| Intermediate Compound | Target Statin/Application | Key Synthetic Step | Reference |

| tert-Butyl (R)-3-hydroxyl-5-hexenoate | Statin Side Chains | Biocatalytic stereoselective reduction of a ketoester. | researchgate.net |

| t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate | Atorvastatin Side Chain | Asymmetric reduction using carbonyl reductase. | researchgate.netresearchgate.net |

| Ethyl (R)-4-cyano-3-hydroxybutyrate | HMG-CoA Reductase Inhibitors | Enzymatic conversion from ethyl (S)-chloro-3-hydroxybutyrate. | core.ac.uk |

| Ethyl (S)‐4‐chloro‐3‐hydroxybutyrate | Atorvastatin | Key precursor for the synthesis of the drug. |

The butanoate structural motif is present in a variety of drug candidates beyond statins. The specific stereochemistry of hydroxybutanoate esters is leveraged to synthesize a range of chiral therapeutics. researchgate.netresearchgate.net These chiral building blocks are invaluable in constructing complex molecules where biological activity is dependent on a single enantiomer. nih.gov

A significant example is the synthesis of the peroxisome proliferator-activated receptor alpha (PPARα) agonist, (R)-K-13675, a compound developed for treating metabolic syndrome. researchgate.netresearchgate.net The key starting material for this drug is (S)-2-hydroxybutyric acid, which is converted to intermediates like n-butyl (S)-2-hydroxybutanoate. researchgate.netresearchgate.net This underscores the utility of chiral 2-hydroxybutanoate (B1229357) esters in creating targeted therapeutics.

Furthermore, other chiral hydroxybutyrates serve as precursors to different classes of drugs. Methyl-(R)-2-hydroxybutyric acid, for instance, is a key precursor for the anti-epileptic drugs levetiracetam (B1674943) and brivaracetam. researchgate.net The versatility of these butanoate-derived synthons allows for their application in developing a wide array of medicines.

Table 2: Butanoate Derivatives in Chiral Therapeutics

| Butanoate Precursor | Drug Candidate/Class | Therapeutic Area | Reference |

| (S)-2-Hydroxybutyric Acid | (R)-K-13675 | Metabolic Syndrome | researchgate.netresearchgate.net |

| Methyl-(R)-2-hydroxybutyric acid | Levetiracetam, Brivaracetam | Anti-epileptic | researchgate.net |

| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | Ketone Body Ester | Ergogenic/Therapeutic Supplement | mdpi.com |

Significance in Stereoselective Agrochemical Synthesis

Similar to pharmaceuticals, the biological activity of many agrochemicals is dependent on their stereochemistry. acs.org The use of single-enantiomer pesticides can lead to reduced application rates, lower environmental impact, and higher efficacy, as the inactive enantiomer is eliminated. acs.orgrug.nl The strategy of using "chiral synthons"—readily available, enantiomerically pure small molecules—is a cornerstone of modern agrochemical development. weedturf.orgnumberanalytics.com

Chiral hydroxyacids and their derivatives, like this compound, are valuable chiral building blocks for this purpose. cymitquimica.comrug.nl These compounds, sourced from the "chiral pool" of natural products or created through asymmetric synthesis, introduce the required chirality into the target pesticide molecule. rug.nlnumberanalytics.com For example, phenoxy-propionic acid herbicides are based on lactic acid, another simple chiral hydroxyacid. rug.nl

While specific, large-scale applications of this compound in commercial agrochemicals are not widely documented, its properties as a chiral synthon make it a potential candidate for the synthesis of new, complex, and stereochemically pure active ingredients. cymitquimica.comweedturf.org The development of new chiral pesticides often involves the incorporation of such building blocks to create molecules with multiple chiral centers, a growing trend in the industry. weedturf.org

Mechanistic Investigations of Reactions Involving Tert Butyl R 2 Hydroxybutyrate

Elucidation of Enzyme Reaction Mechanisms in Biocatalytic Transformations

Biocatalysis has emerged as a powerful methodology for the synthesis of enantiomerically pure chiral alcohols, including tert-Butyl (R)-2-hydroxybutyrate. researchgate.net The primary approach involves the stereoselective reduction of a prochiral ketone precursor, tert-butyl 2-oxobutanoate (B1229078). This transformation is typically catalyzed by oxidoreductase enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). uni-graz.atnih.gov

The core of the enzymatic reaction mechanism involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, either NADH or NADPH, to the carbonyl carbon of the ketoester substrate. researchgate.nettandfonline.com The enzyme's active site binds the substrate in a highly specific orientation, exposing one of the two faces of the carbonyl group (either the re or si face) to the cofactor. researchgate.net For the synthesis of the (R)-enantiomer, the enzyme facilitates the delivery of the hydride to the re face of the ketone. The high degree of stereoselectivity, often yielding enantiomeric excess (ee) values greater than 99%, is a hallmark of these biocatalytic systems and is superior to many chemical catalysts. acs.org

A critical component of these biocatalytic processes is the continuous regeneration of the expensive NAD(P)H cofactor. nih.gov To make the process economically viable, a secondary, enzyme-coupled regeneration system is almost always employed. A common strategy is the "substrate-coupled" approach, where a sacrificial alcohol, such as 2-propanol, is added in large excess. The same ADH that reduces the ketoester also oxidizes 2-propanol to acetone, regenerating the NAD(P)H in situ. researchgate.net

Alternatively, an "enzyme-coupled" system can be used, which involves a second enzyme and its corresponding substrate. A widely used system pairs the KRED with glucose dehydrogenase (GDH). uni-graz.atresearchgate.net In this tandem reaction, GDH oxidizes glucose to gluconic acid, concomitantly reducing NADP+ to NADPH, which is then utilized by the KRED for the primary ketone reduction. nih.gov This allows the reaction to proceed with only a catalytic amount of the cofactor.

Research has focused on screening for and engineering robust enzymes with high activity and selectivity for specific substrates. For instance, studies on reductases from organisms like Geotrichum candidum and Saccharomyces cerevisiae (baker's yeast) have elucidated the presence of multiple reductase enzymes with varying substrate specificities and stereochemical preferences. tandfonline.comoup.com The selection of the biocatalyst, cofactor, and regeneration system is crucial for developing an efficient, sustainable, and scalable synthesis process. uni-graz.atresearchgate.net

Table 1: Examples of Biocatalytic Systems for Chiral Hydroxy Ester Synthesis

| Enzyme System | Substrate | Product | Cofactor Regeneration | Key Findings/Yield |

|---|---|---|---|---|

| Ketoreductase (KRED-06) | tert-Butyl 3-oxo-5-hexenoate | tert-Butyl (R)-3-hydroxy-5-hexenoate | Glucose/Glucose Dehydrogenase (GDH) | 96.2% yield, >99.9% ee on a pilot-plant scale. researchgate.net |

| Carbonyl Reductase (from Burkholderia gladioli) | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) | Glucose/GDH co-expressed in E. coli | 91.8% yield, 99.9% ee on a preparative scale. nih.gov |

| Alcohol Dehydrogenase (from Candida glabrata) | 2-Oxo-4-phenylbutanoate (OPBE) | (R)-2-Hydroxy-4-phenylbutyrate ((R)-HPBE) | GDH-based system | 77.9% yield, 97.3% ee. uni-graz.at |

| Geotrichum candidum reductases | Ethyl 2-methyl-3-oxobutanoate | syn-(2R,3S) and anti-(2S,3S)-hydroxy esters | Endogenous cellular systems | Produces both diastereomers; selectivity can be controlled by additives that inhibit specific enzymes. oup.com |

Stereochemical Aspects of Elimination Reactions Involving tert-Butyl Butanoate Derivatives

The stereochemistry of elimination reactions in acyclic systems, such as those involving derivatives of tert-butyl butanoate, is a subject of detailed mechanistic investigation. These studies often focus on base-catalyzed 1,2-elimination reactions (E2 and E1cB mechanisms) and how the substrate's stereochemistry influences the product distribution. The presence of the bulky tert-butyl group and the activating carbonyl group significantly impacts the reaction pathway. rsc.orgpsu.edu

Research on the elimination of tert-butyl 3-tosyloxybutanoate and related derivatives has provided key insights. rsc.orgresearchgate.net These reactions typically proceed via an E2 mechanism, which requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.com However, studies using stereospecifically deuterated substrates have revealed that a small amount of syn-elimination (5–6%) also occurs, which is typical for E2 reactions in acyclic systems. rsc.orgresearchgate.net

A crucial finding is that the nature of the transition state can lie on a spectrum between a "central" E2 state and an E1cB-like state. An E1cB-like transition state involves significant C-H bond breaking before C-X (leaving group) bond breaking, leading to substantial carbanionic character at the β-carbon. The formation of a relatively high percentage (21–25%) of the less stable (Z)-alkene product from the (2R,3R) diastereomer of tert-butyl 3-tosyloxybutanoate serves as a marker for an E2 pathway with an E1cB-like transition state. rsc.orgpsu.eduresearchgate.net

Further studies on substrates with different leaving groups, such as β-3-trifluoromethylphenoxy butanoates, have shown that these reactions can proceed through a full E1cB mechanism with a diffusionally equilibrated enolate-anion intermediate. acs.org Despite this stepwise mechanism, these reactions still exhibit a high degree of anti-stereospecificity (85–89%). This suggests that a concerted E2 pathway is not the only mechanism that can lead to a preference for anti-elimination. The observed anti-stereospecificity in E1cB reactions is explained by negative hyperconjugation, where the leaving group activates the anti-proton, favoring its abstraction and the subsequent formation of the enolate intermediate in an anti-conformation. acs.org The bulky tert-butyl group can also influence the conformational preferences of the substrate, thereby affecting the accessibility of anti-periplanar protons. msu.edulibretexts.org

Table 2: Stereochemical Outcomes in Elimination Reactions of tert-Butyl Butanoate Derivatives

| Substrate Diastereomer | Leaving Group | Mechanism | % anti-Elimination | % (Z)-Alkene Formed |

|---|---|---|---|---|

| (2R,3R)-tert-Butyl 3-tosyloxybutanoate | Tosyloxy (OTs) | E2 (E1cB-like TS) | ~94-95% | 21-25% rsc.orgresearchgate.net |

| (2R,3S)-tert-Butyl 3-tosyloxybutanoate | Tosyloxy (OTs) | E2 (E1cB-like TS) | ~94-95% rsc.org | N/A |

| (2R,3R)-tert-Butyl 3-(3-trifluoromethylphenoxy)butanoate | 3-Trifluoromethylphenoxy | E1cB | 85-89% acs.org | N/A |

| (2R,3S)-tert-Butyl 3-(3-trifluoromethylphenoxy)butanoate | 3-Trifluoromethylphenoxy | E1cB | 85-89% acs.org | N/A |

Data derived from studies on stereospecifically labeled substrates under non-ion pairing conditions.

Reactivity and Transformations of the tert-Butyl Ester Moiety in Specific Chemical Reactions

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under many nucleophilic and basic conditions. However, its unique electronic and steric properties also allow for specific transformations that are often challenging with other alkyl esters like methyl or ethyl esters.

One of the most characteristic reactions of the tert-butyl ester is its cleavage under acidic conditions. The mechanism proceeds via an A-AL-1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway. Protonation of the carbonyl oxygen is followed by cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the carboxylic acid. This carbocation is then typically quenched by a nucleophile or undergoes elimination to form isobutylene. oup.com This reactivity allows for selective deprotection; for example, aqueous phosphoric acid can cleave tert-butyl esters while leaving methyl or benzyl (B1604629) esters intact. organic-chemistry.org

Recent research has developed milder methods for tert-butyl ester cleavage. A catalytic protocol using the tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane facilitates the cleavage of the C–O bond under neutral conditions, avoiding strong acids or high temperatures. acs.orgacs.org Thermolytic cleavage using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as the solvent also provides a clean method for deprotection. researchgate.net

Beyond cleavage, the tert-butyl ester group can be selectively converted into other functional groups. A notable transformation is the direct conversion to acid chlorides. While most esters are unreactive towards thionyl chloride (SOCl₂), tert-butyl esters react readily at room temperature to provide acid chlorides in high yields. organic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest this reaction is acid-promoted, where initial cleavage of the tert-butyl group by HCl (generated in situ) forms the carboxylic acid, which is then converted to the acid chloride by SOCl₂. This selectivity preserves the stereochemical integrity at the α-carbon. organic-chemistry.org Similar transformations can be achieved with other chlorinating agents like PCl₃ or α,α-dichlorodiphenylmethane with a SnCl₂ catalyst. researchgate.net

Table 3: Selected Transformations of the tert-Butyl Ester Moiety

| Transformation | Reagents and Conditions | Mechanism/Key Feature | Reference |

|---|---|---|---|

| Cleavage to Carboxylic Acid | Aqueous Phosphoric Acid (H₃PO₄) | A-AL-1 mechanism. Mild and selective over other ester types. | organic-chemistry.org |

| Cleavage to Carboxylic Acid | Tris(4-bromophenyl)amminium Hexachloroantimonate (Magic Blue), Triethylsilane (Et₃SiH) | Radical-cation mediated C-O bond cleavage under mild, neutral conditions. | acs.orgacs.org |

| Cleavage to Carboxylic Acid | 2,2,2-Trifluoroethanol (TFE) or HFIP, heat | Thermolytic cleavage in highly polar, non-nucleophilic fluorinated alcohols. | researchgate.net |

| Conversion to Acid Chloride | Thionyl Chloride (SOCl₂), room temperature | Selective for tert-butyl esters over methyl, ethyl, or benzyl esters. Acid-promoted. | organic-chemistry.org |

| Conversion to Acid Chloride | Phosphorus Trichloride (PCl₃) | Effective for a range of aliphatic and aromatic tert-butyl esters. | researchgate.net |

| Conversion to Esters/Amides | α,α-Dichlorodiphenylmethane, SnCl₂ catalyst, then alcohol/amine | In situ generation of acid chloride followed by nucleophilic substitution. | researchgate.net |

Analytical Methodologies for Stereochemical Characterization and Purity Assessment

Chromatographic Enantioseparation Techniques

Chromatographic methods are powerful tools for separating enantiomers, allowing for the quantification of each in a racemic or enriched mixture. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) often depends on the volatility and thermal stability of the analyte or its derivatives.

Chiral HPLC is a widely used technique for the enantioseparation of non-volatile or thermally labile compounds. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.

Chiral Stationary Phases (CSPs): A variety of CSPs have been developed for the separation of chiral compounds. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used. chromatographyonline.com For the separation of hydroxy acids like tert-Butyl (R)-2-hydroxybutyrate, anion-exchange type CSPs have shown particular promise. For instance, a quinine-based zwitterionic CSP, Chiralpak ZWIX(+), has been successfully used for the enantioseparation of underivatized 3-hydroxyalkanoic acids. nih.gov This type of CSP operates on the principle of forming transient diastereomeric ion pairs between the chiral selector and the acidic analyte, leading to different retention times for the enantiomers. Another effective CSP is the tert-butylcarbamoyl-quinine based Chiralpak QN-AX. nih.govnih.gov

Mobile Phase and Detection: The choice of mobile phase is critical for achieving optimal separation. In many applications, a polar organic mode is employed, using mixtures of solvents like acetonitrile, methanol, and a small amount of an acidic modifier such as acetic acid. nih.gov Detection is typically carried out using a UV detector, although mass spectrometry (MS) compatible mobile phases can also be used for more sensitive and specific detection. nih.gov

Research Findings: Studies on the enantioseparation of related hydroxy acids have demonstrated the effectiveness of chiral HPLC. For example, the separation of 3-hydroxybutyric acid enantiomers was achieved using a zwitterionic CSP with a mobile phase of acetonitrile/methanol/acetic acid. nih.gov The elution order of the enantiomers can often be reversed by using a CSP with a pseudo-enantiomeric selector. nih.gov

Interactive Data Table: Chiral HPLC Parameters for Hydroxy Acid Enantioseparation

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

| 3-Hydroxybutyric Acid | Chiralpak ZWIX(+) | Acetonitrile/Methanol/Acetic Acid (95/5/0.05 v/v/v) | MS-compatible | nih.gov |

| 3-Hydroxydecanoic Acid | Chiralpak ZWIX(+) | Acetonitrile/Methanol/Acetic Acid | MS-compatible | nih.gov |

| 3-Hydroxymyristic Acid | Chiralpak QN-AX | Polar Organic | Not Specified | nih.gov |

| Pterocarpans | Cyclodextrin-based CSPs | Not Specified | HPLC | iapc-obp.com |

| Chiral Furan Derivatives | Cyclodextrin-based CSPs | Not Specified | LC | iapc-obp.com |

For volatile and thermally stable compounds, or those that can be derivatized to become so, chiral GC is a highly efficient method for enantioseparation. researchgate.net This technique utilizes a capillary column coated with a chiral stationary phase.

Chiral Stationary Phases (CSPs) for GC: Cyclodextrin-based CSPs are the most common type used in chiral GC. sigmaaldrich.com These are cyclic oligosaccharides that can be derivatized to enhance their chiral recognition capabilities. The separation mechanism can involve inclusion of the analyte within the cyclodextrin (B1172386) cavity or surface interactions. chromatographyonline.com The choice of the specific cyclodextrin derivative and the substituents on it significantly impacts the selectivity of the separation. sigmaaldrich.com For instance, a 2,3-di-O-methyl-6-O-tert-butyl dimethyl silyl (B83357) β-cyclodextrin phase is a leading derivative for a wide range of chiral separations. chromatographyonline.comrestek.com Another example is the Rt-βDEXsa phase, which consists of 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta cyclodextrin mixed with a polysiloxane. restek.com

Derivatization and Analysis Conditions: To improve volatility and thermal stability, this compound can be derivatized prior to GC analysis. A common approach for hydroxy acids is to convert them into more volatile esters or amides. For example, chiral 2-hydroxy acids have been successfully separated as their O-(−)-menthoxycarbonylated tert-butylamide derivatives on achiral GC columns, where the derivatizing agent introduces a second chiral center, forming diastereomers that can be separated. doi.org

Temperature plays a crucial role in chiral GC separations; lower elution temperatures generally lead to greater selectivity. chromatographyonline.com The carrier gas is typically helium or hydrogen.

Research Findings: Research has shown that the structure of the derivatizing agent significantly affects the chromatographic resolution. For 2-hydroxy acids, O-(−)-menthoxycarbonylated tert-butylamide derivatives provided excellent resolution on both polar and non-polar GC columns. doi.org The elution order of the diastereomers was found to be dependent on the class of the amine used for derivatization. doi.org

Interactive Data Table: Chiral GC Conditions for Related Compounds

| Analyte (as derivative) | Chiral Stationary Phase (CSP) / Column | Column Type | Temperature Program | Reference |

| O-(−)-menthoxycarbonylated tert-butylamide of 2-hydroxy acids | DB-5 | Achiral | Not Specified | doi.org |

| O-(−)-menthoxycarbonylated tert-butylamide of 2-hydroxy acids | DB-17 | Achiral | Not Specified | doi.org |

| Various Chiral Compounds | Rt-βDEXsm | Chiral | 40 to 230 °C | restek.com |

| Esters, Lactones | Rt-βDEXsa | Chiral | 40 to 230 °C | restek.com |

| Free Amino Acids | Chirasil L-Val | Chiral | 80°C to 195°C | chromatographyonline.com |

Spectroscopic Approaches for Chiral Discrimination and Enantiomeric Excess Determination (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for chiral discrimination and the determination of enantiomeric excess (e.e.). nih.gov In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), the enantiomers can be distinguished. arkat-usa.org

Chiral Derivatizing Agents (CDAs): The reaction of a racemic mixture with an enantiomerically pure CDA produces a mixture of diastereomers. These diastereomers have different physical properties and, consequently, will exhibit distinct signals in the NMR spectrum. nih.gov The integration of these signals allows for the quantification of each enantiomer and thus the determination of the e.e. For hydroxy compounds like this compound, chiral carboxylic acids or their derivatives are often used as CDAs to form diastereomeric esters. fordham.edu For instance, (S)-2-Tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB) has been used as a CDA for the analysis of β-blockers. researchgate.netkoreascience.kr

Chiral Solvating Agents (CSAs): CSAs form transient diastereomeric complexes with the enantiomers of the analyte through weak intermolecular interactions. arkat-usa.org This results in a chemical shift difference (Δδ) between the signals of the two enantiomers in the NMR spectrum. The magnitude of this difference depends on several factors, including the solvent, temperature, and the relative concentrations of the analyte and the CSA. arkat-usa.org Chiral phosphoric acids have been shown to be effective CSAs for the enantiodiscrimination of various racemic compounds. frontiersin.org

Research Findings: Studies have shown that ¹H NMR in combination with a CDA can accurately determine the enantiomeric composition of chiral compounds. For example, the e.e. of enriched samples of (-)-(R)-2-tert-butyltetrahydroimidazolidin-4-one was successfully estimated using ¹H NMR. nih.gov The results obtained by NMR often show good agreement with those from chiral chromatography. researchgate.net The limit of detection and quantification for the minor enantiomer by NMR is typically in the range of 1-2%. koreascience.kr

Interactive Data Table: NMR Methods for Chiral Analysis

| Analyte | Chiral Auxiliary | Auxiliary Type | NMR Nucleus | Key Observation | Reference |

| β-Blockers | (S)-TBMB | CDA | ¹H | Chemical shift difference in tert-butyl and methyl protons | researchgate.netkoreascience.kr |

| Atropisomeric Quinazolinones | Chiral Phosphoric Acid | CSA | ¹H | Chemical shift non-equivalence up to 0.21 ppm | frontiersin.org |

| Mexiletine | (S)-2-phenoxyphenylacetic acid | CSA | ¹H | Chemical shift difference in methyl doublets | arkat-usa.org |

| 2-Hydroxyglutarate | DATAN | CDA | ¹H, ¹³C | Resolution of enantiomers at 2 and 4 positions | nih.gov |

| (-)-(R)-2-tert-butyltetrahydroimidazolidin-4-one | Not specified (self-association) | - | ¹H | Proportionality to chiral SFC results | nih.gov |

Q & A

Q. What are the optimal synthetic conditions for tert-Butyl (R)-2-hydroxybutyrate, and how do reaction parameters influence yield?

The synthesis typically involves esterification of (R)-2-hydroxybutyric acid with tert-butyl alcohol under acidic catalysis. Key parameters include:

- Temperature : 20–80°C, with higher temperatures accelerating reaction rates but risking racemization.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates, while non-polar solvents improve esterification efficiency.

- Catalysts : Sulfuric acid or p-toluenesulfonic acid are commonly used, with molar ratios of 1:1.2 (acid:alcohol) to drive equilibrium toward ester formation.

Methodological tip: Monitor reaction progress via TLC or FT-IR for carbonyl peak shifts (C=O ester ~1740 cm⁻¹).

Q. How can enantiomeric purity be validated for this compound?

Enantiomeric excess (ee) is critical due to the (R)-configuration’s biological relevance. Analytical methods include:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases. Retention times distinguish (R) and (S) enantiomers.

- NMR spectroscopy : Through-space coupling (e.g., NOE effects) between the tert-butyl group and hydroxyl-bearing carbon can confirm stereochemistry.

- Optical rotation : Compare observed [α]D values with literature data (e.g., +15° to +25° for the (R)-enantiomer).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Miscible in organic solvents (e.g., ethanol, DCM, THF) but poorly soluble in water (<1 mg/mL).

- Stability : Store at –20°C in inert atmospheres to prevent hydrolysis. Avoid prolonged exposure to moisture or strong bases, which cleave the ester bond.

Methodological note: For aqueous-phase applications, use stabilizing agents like cyclodextrins to enhance solubility.

Advanced Research Questions

Q. How does the (R)-stereochemistry influence biological interactions in metabolic pathway studies?

The (R)-configuration enables specific binding to enzymes like hydroxybutyrate dehydrogenases, which are stereoselective. For example:

- In ketolysis pathways, (R)-2-hydroxybutyrate is preferentially metabolized to acetoacetate, impacting energy homeostasis.

- Experimental design : Use knockout cell lines or isotopic labeling (e.g., ¹³C-glucose) to trace metabolic flux differences between (R)- and (S)-enantiomers.

Q. What strategies mitigate racemization during large-scale synthesis of this compound?

Racemization risks arise at the hydroxyl-bearing carbon. Mitigation approaches include:

- Low-temperature protocols : Maintain reactions below 40°C to minimize thermal energy-driven stereochemical inversion.

- Protecting groups : Temporarily protect the hydroxyl group (e.g., silylation with TBDMS-Cl) during esterification, followed by deprotection.

- Catalyst screening : Use enzymes like lipases (e.g., Candida antarctica Lipase B) for stereoretentive esterification.

Q. How can computational modeling predict this compound’s reactivity in novel synthetic pathways?

- DFT calculations : Model transition states for ester hydrolysis or nucleophilic substitution reactions. For example, calculate activation energies for SN2 attacks at the ester carbonyl.

- MD simulations : Predict solvent effects on conformational stability, particularly the tert-butyl group’s steric shielding of the hydroxyl moiety.

- Docking studies : Screen interactions with biological targets (e.g., G-protein-coupled receptors) to prioritize in vitro assays.

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

Discrepancies in cytotoxicity or metabolic effects may arise from:

- Purity issues : Trace solvents (e.g., residual DCM) or enantiomeric impurities (S-configuration) can confound results. Validate purity via GC-MS and chiral HPLC.

- Cell line variability : Test multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific responses.

- Dosage effects : Perform dose-response curves (0.1–10 mM) to identify non-linear activity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。